4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 1031702-80-3
VCID: VC0134165
InChI: InChI=1S/C15H19NO7/c1-4-22-15(18)6-5-7-23-14-9-12(16(19)20)11(10(2)17)8-13(14)21-3/h8-9H,4-7H2,1-3H3
SMILES: CCOC(=O)CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)C)OC
Molecular Formula: C15H19NO7
Molecular Weight: 325.317

4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester

CAS No.: 1031702-80-3

Cat. No.: VC0134165

Molecular Formula: C15H19NO7

Molecular Weight: 325.317

* For research use only. Not for human or veterinary use.

4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester - 1031702-80-3

Specification

CAS No. 1031702-80-3
Molecular Formula C15H19NO7
Molecular Weight 325.317
IUPAC Name ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
Standard InChI InChI=1S/C15H19NO7/c1-4-22-15(18)6-5-7-23-14-9-12(16(19)20)11(10(2)17)8-13(14)21-3/h8-9H,4-7H2,1-3H3
Standard InChI Key QFBXDFLAZPHMAN-UHFFFAOYSA-N
SMILES CCOC(=O)CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)C)OC

Introduction

ParameterValue
CAS Number1031702-80-3 (primary), 135608-48-9 (alternative)
Molecular FormulaC15H19NO7
Molecular Weight325.31 g/mol
IUPAC NameEthyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
InChIKeyQFBXDFLAZPHMAN-UHFFFAOYSA-N

Structural Characteristics

Molecular Structure

The molecular structure of 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester consists of a substituted benzene ring with four key functional groups: a methoxy group at position 2, an acetyl group at position 4, a nitro group at position 5, and a butanoic acid ethyl ester chain connected through an oxygen atom at position 1. This arrangement of functional groups contributes to the compound's chemical behavior and reactivity patterns .

Physical and Chemical Properties

The physical and chemical properties of 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester are summarized in Table 2, highlighting key parameters that influence its behavior in various chemical environments.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical StateYellow powder
LogP1.9
XLogP31.9
Polar Surface Area108 Ų
Density1.219±0.06 g/cm³ (Predicted)
Boiling Point483.3±45.0 °C (Predicted)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0
Rotatable Bond Count10
Number of Rings1
Carbon Bond Saturation (Fsp3)0.466

Spectroscopic Data

Spectroscopic analysis provides valuable structural confirmation for 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester. The 1H NMR spectrum recorded at 400 MHz in CDCl3 shows characteristic signals at:

δ 7.61 (s, 1H), 6.74 (s, 1H), 4.21 - 4.12 (m, 4H), 3.95 (s, 3H), 2.54 (t, J= 7.2 Hz, 2H), 2.49 (s, 3H), 2.25 - 2.16 (m, 2H), 1.27 (t, J= 7.2 Hz, 3H) .

These spectral data confirm the presence of aromatic protons, methoxy and acetyl groups, and the aliphatic protons in the butanoic acid ethyl ester chain, providing unambiguous structural verification.

Synthesis and Preparation

Synthetic Route

The primary synthetic pathway to 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester involves nitration of a precursor compound. This process typically starts with ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate (designated as "ester 9" in literature), which undergoes nitration to introduce the nitro group at the 5-position of the aromatic ring .

Reaction Conditions and Methodology

The documented synthesis procedure includes the following steps:

  • Cooling of trifluoroacetic acid (50 mL) to 0°C using an ice bath

  • Addition of the precursor ester (12.8 g, 45.7 mmol) to the cooled trifluoroacetic acid

  • Portionwise addition of solid sodium nitrate (NaNO3, 11.6 g, 136 mmol) to the stirred mixture while maintaining the temperature at 0°C

  • Quenching the reaction with water (200 mL)

  • Filtration of the resulting precipitate

  • Drying under suction to obtain the final product

Chemical Reactivity

Functional Group Reactivity

The presence of multiple functional groups in 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester contributes to its diverse chemical reactivity:

  • The ester group can undergo hydrolysis to form the corresponding carboxylic acid

  • The nitro group can participate in reduction reactions to form an amino group

  • The acetyl group provides a site for nucleophilic addition reactions

  • The methoxy group influences the electronic distribution in the aromatic ring

Hydrolysis to Carboxylic Acid

A significant reaction of 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester is its hydrolysis to form 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoic acid. This process typically involves:

  • Treatment with 1M aqueous NaOH solution in ethanol

  • Heating at 40°C for approximately 60 minutes

  • Removal of ethanol by rotary evaporation

  • Acidification of the aqueous residue to pH 1 with concentrated HCl

  • Extraction with dichloromethane

  • Drying and isolation of the product

This hydrolysis reaction demonstrates the reactivity of the ester functionality and provides access to the corresponding carboxylic acid derivative.

Applications and Usage

Precursor Role in Synthesis

The compound's most significant role appears to be as a precursor in synthetic pathways. The hydrolyzed form, 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoic acid, has been documented as an intermediate in synthetic sequences for bioactive compounds . The multiple functional groups present in the molecule provide various points for further modification and derivatization, making it a versatile synthetic intermediate.

SupplierPurityPackage SizePrice (USD)
A1 BioChem Labs95%1 g693
A1 BioChem Labs95%5 g1,210
AA BLOCKS95%250 mg213
AA BLOCKS95%1 g485
AA BLOCKS95%5 g1,438
A2B Chem95%250 mg224
A2B Chem95%1 g499
A2B Chem95%5 g1,473
eNovation CN95%250 mg564
eNovation CN95%1 g1,110
eNovation CN95%5 g1,943

This pricing data reveals significant variation among suppliers, with costs ranging from $213 to $564 for 250 mg quantities, and from $1,210 to $1,943 for 5 g packages .

Related Compounds

Structural Analogs

Several compounds structurally related to 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester have been documented:

  • 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)butanoic acid: This is the hydrolyzed form, lacking the ethyl ester group. It has a molecular formula of C13H15NO7 and a molecular weight of 297.26 g/mol .

  • Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate: The non-nitrated precursor used in the synthesis described earlier .

Derivative Compounds

Derivatives with structural modifications include:

  • 4-[4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid: A more complex derivative with CAS number 162827-98-7, molecular formula C28H28N2O8, and molecular weight 520.538 g/mol. This compound retains the core nitrophenoxy-butanoic acid structure but features additional functional groups .

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